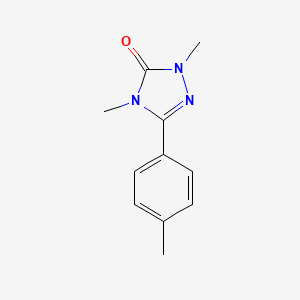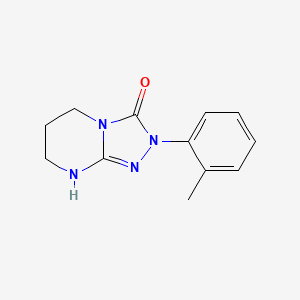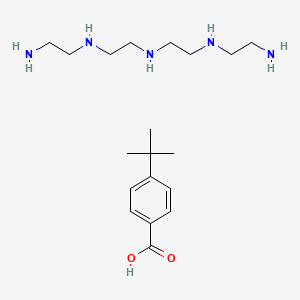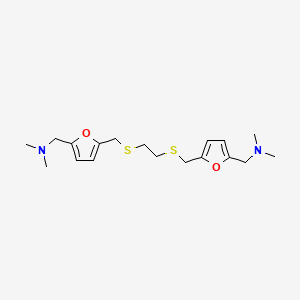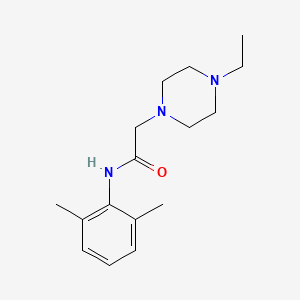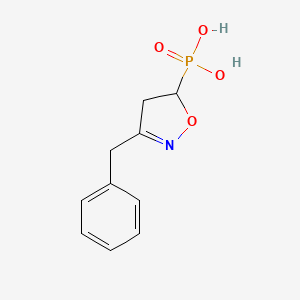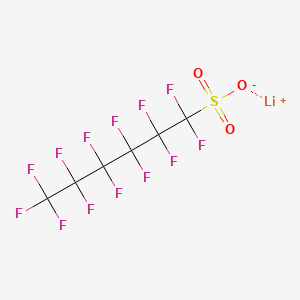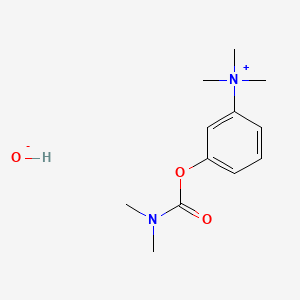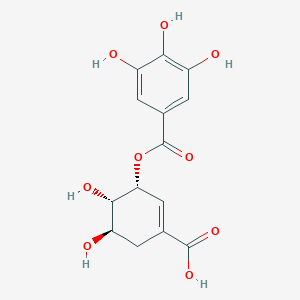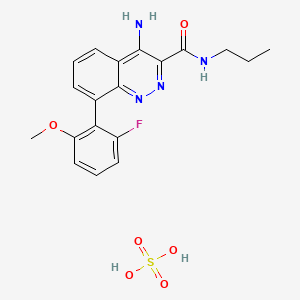
4-amino-8-(2-fluoro-6-methoxyphenyl)-N-propylcinnoline-3-carboxamide;sulfuric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 4-amino-8-(2-fluoro-6-methoxyphenyl)-N-propylcinnoline-3-carboxamide involves several key steps. One of the primary starting materials is 2-fluoro-6-methoxyphenylboronic acid, which undergoes a series of reactions including Suzuki cross-coupling to form the desired cinnoline structure . The reaction conditions typically involve palladium catalysts and appropriate ligands to facilitate the coupling process. Industrial production methods may involve optimization of these reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the cinnoline core.
Substitution: Substitution reactions, particularly involving the amino and fluoro groups, can lead to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions include hydroxylated, demethylated, and other substituted derivatives .
Scientific Research Applications
4-amino-8-(2-fluoro-6-methoxyphenyl)-N-propylcinnoline-3-carboxamide has been extensively studied for its applications in:
Chemistry: As a model compound for studying GABA receptor modulators.
Biology: Investigating its effects on GABAergic neurotransmission and potential therapeutic benefits.
Medicine: Clinical trials have explored its use in treating anxiety disorders with promising results.
Mechanism of Action
The compound exerts its effects by selectively modulating the GABA Aα2,3 receptors. These receptors are part of the inhibitory neurotransmitter system in the brain. By enhancing the activity of these receptors, the compound can produce anxiolytic effects without the sedative and addictive properties commonly associated with traditional benzodiazepines . The molecular targets include the alpha-2 and alpha-3 subunits of the GABA A receptor, and the pathways involved are primarily related to the modulation of inhibitory neurotransmission .
Comparison with Similar Compounds
Similar compounds include other GABA A receptor modulators such as:
Diazepam: A well-known benzodiazepine with broader receptor activity and higher sedative potential.
Alprazolam: Another benzodiazepine with a different receptor subtype selectivity profile.
Etifoxine: A non-benzodiazepine anxiolytic that also modulates GABAergic activity but through different mechanisms.
The uniqueness of 4-amino-8-(2-fluoro-6-methoxyphenyl)-N-propylcinnoline-3-carboxamide lies in its selective modulation of specific GABA A receptor subtypes, which aims to provide anxiolytic effects with fewer side effects .
Properties
CAS No. |
1252802-75-7 |
|---|---|
Molecular Formula |
C19H21FN4O6S |
Molecular Weight |
452.5 g/mol |
IUPAC Name |
4-amino-8-(2-fluoro-6-methoxyphenyl)-N-propylcinnoline-3-carboxamide;sulfuric acid |
InChI |
InChI=1S/C19H19FN4O2.H2O4S/c1-3-10-22-19(25)18-16(21)12-7-4-6-11(17(12)23-24-18)15-13(20)8-5-9-14(15)26-2;1-5(2,3)4/h4-9H,3,10H2,1-2H3,(H2,21,23)(H,22,25);(H2,1,2,3,4) |
InChI Key |
BPPOEEBZBHFARK-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1=NN=C2C(=C1N)C=CC=C2C3=C(C=CC=C3F)OC.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



